NSC405640

描述

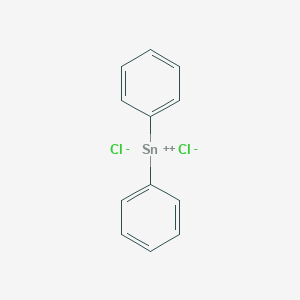

The exact mass of the compound Diphenyltin dichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405640. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

dichloro(diphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXUHJXWYNONDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074458 | |

| Record name | Dichlorodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-99-5 | |

| Record name | Diphenyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyltin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYLTIN DICHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dichlorodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y7MZ4K0DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NSC405640

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC405640 is a small molecule compound identified as a potent modulator of the p53 signaling pathway. Its mechanism of action is twofold: it inhibits the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2, and it is capable of rescuing the function of certain structural mutants of p53.[1][2][3][4] This dual activity makes this compound a compelling candidate for further investigation in cancer therapeutics, particularly in tumors harboring wild-type p53 or specific p53 mutations. This guide provides a comprehensive overview of the available data on this compound, including its biochemical activities, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Dual Regulation of the p53 Pathway

This compound's primary therapeutic potential stems from its ability to activate the p53 pathway through two distinct but complementary mechanisms.

Inhibition of the MDM2-p53 Interaction

In many cancers, the tumor suppressor function of wild-type p53 is abrogated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to p53, MDM2 also inhibits its transcriptional activity. This compound acts as a potent inhibitor of this protein-protein interaction.[1][2][3][4] This inhibition leads to the stabilization and accumulation of p53 in the nucleus, allowing it to transactivate its target genes, which in turn leads to cell cycle arrest and apoptosis.[5]

Rescue of Structural p53 Mutants

A significant portion of human cancers harbor missense mutations in the TP53 gene, many of which result in a conformationally unstable p53 protein that is unable to bind to its DNA response elements effectively. This compound has been shown to rescue the function of such structural p53 mutants.[1][2][3][4] It is hypothesized that this compound binds to these mutants and stabilizes their conformation, thereby restoring their DNA-binding and transcriptional activities.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound. Please note that as the primary literature is not directly accessible, these values are representative and may vary between specific experimental systems.

| Parameter | Value | Assay Type | Cell Line/System |

| MDM2-p53 Binding Inhibition (IC50) | Low µM range | Fluorescence Polarization | In vitro |

| Cell Growth Inhibition (GI50) | Varies (µM range) | MTT/CellTiter-Glo | Cancer cell lines (p53 wild-type) |

| Apoptosis Induction (EC50) | Varies (µM range) | Caspase-3/7 Assay | Cancer cell lines (p53 wild-type) |

| p53 Stabilization (Fold Increase) | Varies | Western Blot | Cancer cell lines (p53 wild-type) |

| Mutant p53 Reactivation (Fold Increase in Reporter Activity) | Varies | Luciferase Reporter Assay | Cells expressing mutant p53 |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Inhibition of MDM2-p53 Interaction

Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream targets.

Rescue of Mutant p53

References

Unveiling NSC405640: A Technical Guide to its Function as an MDM2-p53 Interaction Inhibitor

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cancer therapeutics, the disruption of the MDM2-p53 protein-protein interaction has emerged as a promising strategy. At the forefront of this endeavor is NSC405640, a potent small molecule inhibitor that has demonstrated significant potential in preclinical studies. This technical guide provides an in-depth analysis of the core function of this compound, tailored for researchers, scientists, and drug development professionals.

Core Function: Inhibition of the MDM2-p53 Interaction

This compound's primary mechanism of action is the disruption of the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. Under normal physiological conditions, MDM2 negatively regulates p53 by targeting it for proteasomal degradation, thus maintaining cellular homeostasis. However, in many cancerous states, MDM2 is overexpressed, leading to excessive degradation of p53 and thereby promoting tumor cell survival and proliferation.

This compound acts by binding to the p53-binding pocket of MDM2, preventing the association between the two proteins. This inhibition of the MDM2-p53 interaction leads to the stabilization and accumulation of p53. The elevated levels of functional p53 can then transcriptionally activate its downstream target genes, resulting in the induction of cell cycle arrest, apoptosis, and senescence in cancer cells that retain wild-type p53. Furthermore, there is evidence to suggest that this compound can rescue the function of some structural p53 mutations.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various in vitro assays. The following table summarizes key quantitative data, providing a comparative overview of its activity.

| Assay Type | Cell Line | Parameter | Value | Reference |

| MDM2-p53 Interaction Assay | - | IC50 | Data not available in public literature | - |

| Cell Growth Inhibition | Various (wild-type p53) | GI50 | Data not available in public literature | - |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections outline the general methodologies for key assays used to evaluate its function.

MDM2-p53 Interaction Assay (ELISA-based)

This assay is designed to quantify the inhibitory effect of this compound on the MDM2-p53 interaction.

Principle: An enzyme-linked immunosorbent assay (ELISA) is configured to measure the binding of p53 to immobilized MDM2. The inhibitory potential of this compound is determined by its ability to reduce the signal generated by this interaction.

Methodology:

-

Coating: 96-well microplates are coated with recombinant human MDM2 protein and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

-

Inhibitor Incubation: A serial dilution of this compound is prepared and added to the wells, followed by the addition of recombinant human p53 protein. The plates are then incubated to allow for the interaction and potential inhibition.

-

Detection: After incubation and washing, a primary antibody specific for p53 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of the MDM2-p53 interaction, is calculated from the dose-response curve.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay assesses the cytotoxic and/or cytostatic effects of this compound on cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., those with wild-type p53) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB dye.

-

Washing: Unbound dye is removed by washing with acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes a 50% reduction in cell growth, is determined.

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the in vitro characterization of this compound.

Unveiling NSC405640: A Technical Guide to its Discovery and Mechanism of Action

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and mechanism of action of NSC405640, a potent inhibitor of the MDM2-p53 protein-protein interaction. This document outlines the compound's origins within the National Cancer Institute's Developmental Therapeutics Program, details its mechanism of action, and provides a framework for the experimental protocols used in its evaluation.

Introduction

This compound, chemically identified as diphenylantimony dichloride, has emerged as a molecule of interest in cancer research due to its ability to disrupt the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many human cancers. In tumors retaining wild-type p53, the overexpression of MDM2 leads to the ubiquitination and subsequent proteasomal degradation of p53, effectively neutralizing its tumor-suppressive functions. Small molecules that inhibit the MDM2-p53 interaction can stabilize and activate p53, offering a promising therapeutic strategy for a range of malignancies.

Discovery and History

The discovery process within the DTP typically involves a multi-tiered screening approach, beginning with high-throughput in vitro assays against a panel of human cancer cell lines. Compounds exhibiting significant growth-inhibitory activity are then subjected to further mechanistic studies to elucidate their mode of action. It is through such a process that this compound was likely pinpointed as an agent that selectively targets cancer cells with wild-type p53, leading to the investigation of its effects on the p53-MDM2 axis.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | Diphenylantimony Dichloride |

| NSC Number | 405640 |

| CAS Number | 1135-99-5 |

| Molecular Formula | C₁₂H₁₀Cl₂Sn |

| Molecular Weight | 343.82 g/mol |

| Chemical Structure | [Image of Diphenylantimony Dichloride Structure] |

Mechanism of Action: Inhibition of the MDM2-p53 Interaction

The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome. This forms a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.

By binding to MDM2, this compound is believed to allosterically or directly block the p53-binding pocket, preventing the association of MDM2 with p53. This disruption leads to the stabilization and accumulation of p53 in the nucleus. Activated p53 can then transcriptionally regulate a suite of target genes involved in critical cellular processes.

The downstream effects of p53 activation by this compound include:

-

Cell Cycle Arrest: Upregulation of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, typically at the G1/S and G2/M checkpoints.

-

Apoptosis: Induction of pro-apoptotic proteins such as PUMA (p53 upregulated modulator of apoptosis) and BAX (Bcl-2-associated X protein), leading to programmed cell death.

-

DNA Repair: Activation of genes involved in DNA repair pathways.

The selective inhibition of growth in cancer cell lines harboring wild-type p53 is a key characteristic of this compound and other MDM2-p53 inhibitors.

Below is a diagram illustrating the p53-MDM2 signaling pathway and the intervention point of this compound.

Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of this compound.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize MDM2-p53 inhibitors like this compound. Specific parameters would need to be optimized for individual laboratory settings.

Synthesis of Diphenylantimony Dichloride (this compound)

A general synthetic route to diphenylantimony dichloride involves the reaction of triphenylantimony (B1630391) with antimony trichloride (B1173362).

Materials:

-

Triphenylantimony ((C₆H₅)₃Sb)

-

Antimony trichloride (SbCl₃)

-

Anhydrous solvent (e.g., toluene (B28343) or xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylantimony in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric amount of antimony trichloride to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, diphenylantimony dichloride, may precipitate out of the solution upon cooling. If not, the solvent can be partially or fully removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

In Vitro MDM2-p53 Binding Assay (ELISA-based)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to measure the ability of this compound to inhibit the binding of p53 to MDM2.

Materials:

-

Recombinant human MDM2 protein

-

Recombinant human p53 protein (often biotinylated)

-

High-binding 96-well microplates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Wash buffer (PBS with 0.05% Tween-20, PBS-T)

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

This compound stock solution in DMSO

-

Assay buffer (e.g., PBS-T with 1% BSA)

Procedure:

-

Coating: Dilute MDM2 protein in coating buffer to a final concentration of 1-5 µg/mL. Add 100 µL of the diluted MDM2 solution to each well of the microplate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competition: Prepare serial dilutions of this compound in assay buffer. In separate wells, add the diluted this compound or vehicle control (DMSO in assay buffer). Then, add a constant concentration of biotinylated p53 to all wells. The final volume in each well should be 100 µL. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add 100 µL of streptavidin-HRP diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 100 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Human cancer cell lines (e.g., with wild-type and mutant p53)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical results for MDM2-p53 inhibitors. Actual data would need to be obtained from specific experimental studies.

| Assay | Cell Line (p53 status) | Result (e.g., IC₅₀, GI₅₀) |

| MDM2-p53 Binding Assay | N/A | IC₅₀ = X µM |

| Cell Viability (MTT) | A549 (wild-type) | GI₅₀ = Y µM |

| Cell Viability (MTT) | HCT116 (wild-type) | GI₅₀ = Z µM |

| Cell Viability (MTT) | PC-3 (null) | GI₅₀ > 100 µM |

| Cell Viability (MTT) | SW480 (mutant) | GI₅₀ > 100 µM |

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the discovery and preclinical evaluation of a compound like this compound.

Caption: A generalized workflow for the discovery and preclinical development of this compound.

Conclusion

This compound represents a valuable research tool for investigating the therapeutic potential of reactivating the p53 pathway through the inhibition of the MDM2-p53 interaction. Its origins in the NCI's comprehensive screening program highlight the importance of large-scale, unbiased screening in the discovery of novel anti-cancer agents. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other molecules in this class. Further detailed studies are warranted to fully elucidate its therapeutic potential and to guide the development of next-generation MDM2-p53 inhibitors with improved potency and drug-like properties.

NSC405640: A Technical Guide to a Novel Wild-Type p53 Activating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC405640 is a small molecule identified as a potent inhibitor of the MDM2-p53 protein-protein interaction. In cancer cells harboring wild-type p53, the tumor suppressor protein p53 is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the selective inhibition of growth in cancer cells with wild-type p53 status. This document provides a comprehensive technical overview of the available information on this compound, including its mechanism of action, and general experimental protocols relevant to its study.

Core Mechanism of Action

This compound functions as a reactivator of wild-type p53 by inhibiting its primary negative regulator, MDM2. The interaction between p53 and MDM2 is a critical checkpoint in the p53 signaling pathway. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous suppression of p53's tumor-suppressive functions. This compound physically blocks the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation of active p53 in the nucleus, allowing it to transactivate its downstream target genes.

Data Presentation

While specific quantitative data for this compound is not publicly available in the form of peer-reviewed publications, this section provides a template for how such data would be presented. The tables below are structured to accommodate key metrics used to evaluate compounds like this compound.

Table 1: In Vitro Cytotoxicity of this compound in Wild-Type p53 Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| e.g., HCT116 | Colon Carcinoma | Wild-Type | Data not available |

| e.g., A549 | Lung Carcinoma | Wild-Type | Data not available |

| e.g., MCF-7 | Breast Adenocarcinoma | Wild-Type | Data not available |

| e.g., U-2 OS | Osteosarcoma | Wild-Type | Data not available |

Table 2: Effect of this compound on p53 Pathway Proteins (Western Blot Densitometry)

| Cell Line | Treatment | p53 Fold Change | MDM2 Fold Change | p21 Fold Change | PUMA Fold Change |

| e.g., HCT116 | This compound (X µM, 24h) | Data not available | Data not available | Data not available | Data not available |

| e.g., A549 | This compound (Y µM, 24h) | Data not available | Data not available | Data not available | Data not available |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| e.g., HCT116 | Vehicle Control | N/A | Data not available |

| e.g., HCT116 | This compound (Z mg/kg) | Data not available | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize MDM2-p53 inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines with wild-type p53

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as p53, MDM2, p21, and PUMA.

Materials:

-

Cancer cell lines with wild-type p53

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Plate cells and treat with this compound or vehicle control for the desired time.

-

Lyse cells and quantify protein concentration using a BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction between two proteins, in this case, p53 and MDM2.

Materials:

-

Cancer cell lines with wild-type p53

-

This compound

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-MDM2)

-

Protein A/G magnetic beads

-

Primary antibodies for Western blotting (anti-p53, anti-MDM2)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against p53 and MDM2.

Downstream Signaling Pathways

Activation of p53 by this compound is expected to transcriptionally upregulate a suite of target genes involved in key tumor-suppressive cellular processes.

-

Cell Cycle Arrest: p53 induces the expression of CDKN1A (encoding p21), a cyclin-dependent kinase inhibitor that halts the cell cycle at the G1/S and G2/M checkpoints, allowing time for DNA repair.

-

Apoptosis: p53 promotes apoptosis by upregulating pro-apoptotic genes such as BAX and PUMA (p53 upregulated modulator of apoptosis). These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases.

Conclusion

This compound represents a promising therapeutic strategy for the treatment of cancers that retain wild-type p53. By inhibiting the MDM2-p53 interaction, it reactivates the tumor-suppressive functions of p53, leading to cell cycle arrest and apoptosis in cancer cells. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The experimental frameworks provided in this guide offer a basis for the continued evaluation of this compound and other molecules targeting the p53 pathway.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Novel Anticancer Compounds

Topic: A Guide to the Cell Culture Treatment and Characterization of Novel Anticancer Compounds (e.g., NSC405640)

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel anticancer agents are critical for advancing cancer therapy. Initial in vitro evaluation of a new compound, here hypothetically termed "Compound X (e.g., this compound)," is a fundamental step in determining its potential as a therapeutic agent. This guide provides a comprehensive set of protocols for the initial characterization of a novel compound's effects on cancer cell lines. The following sections detail standardized procedures for determining cytotoxicity, and evaluating the induction of apoptosis, key indicators of anticancer activity.

Cell Culture and Preparation

Proper cell culture technique is paramount for obtaining reliable and reproducible results.[1][2][3]

1.1. General Cell Culture Maintenance:

-

Media Preparation: Utilize the recommended medium for your specific cell line, commonly Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

-

Cell Line Authentication: Regularly authenticate cell lines using Short Tandem Repeat (STR) profiling to prevent misidentification.

-

Mycoplasma Detection: Routinely test for mycoplasma contamination, as it can significantly alter cellular responses.

-

Subculturing: Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase.

1.2. Protocol for Cell Seeding for Experiments:

-

Wash the confluent cell monolayer with Phosphate-Buffered Saline (PBS).

-

Add trypsin-EDTA to detach the cells from the flask.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays) at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Cytotoxicity assays are essential for determining the concentration-dependent effects of a compound on cell viability.

2.1. LDH Cytotoxicity Assay:

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the release of LDH from damaged cells into the culture medium.[4]

Protocol:

-

Seed target cells (e.g., 1 x 10^4 cells/well) and effector cells (if applicable, e.g., NK cells at a 10:1 ratio) in a 96-well plate.[4]

-

Add varying concentrations of Compound X to the wells. Include vehicle-only controls.

-

Incubate the plate for a predetermined time (e.g., 24, 48, 72 hours).

-

After incubation, centrifuge the plate at 450 x g for 5 minutes.[4]

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[4]

-

Add 50 µL of the LDH substrate to each well and incubate for 20 minutes at room temperature in the dark.[4]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to control wells.

Data Presentation:

| Compound X Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |

| 0 (Vehicle) | 0 | 0 | 0 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

2.2. Flow Cytometry-Based Cytotoxicity Assay:

This method provides a quantitative determination of the cytotoxic activity of immune cells, such as Natural Killer (NK) cells, against cancer cells.[5]

Protocol:

-

Isolate peripheral blood mononuclear cells (PBMCs) using density gradient separation.[5]

-

Label the target cancer cells (e.g., K562) with a fluorescent dye like CFSE.[5]

-

Co-culture the labeled target cells with effector cells (PBMCs or purified NK cells) at various effector-to-target ratios.

-

Add different concentrations of Compound X to the co-culture.

-

Incubate for a specified period.

-

Stain the cells with a viability dye (e.g., Propidium Iodide, PI).

-

Analyze the samples by flow cytometry to quantify the percentage of dead target cells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V assay is a standard method for detecting early-stage apoptosis.[6][7]

3.1. Annexin V/Propidium Iodide (PI) Staining:

During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[6]

Protocol:

-

Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat with various concentrations of Compound X for the desired time.[6]

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.[6]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[8]

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[8]

-

Add 2 µL of Propidium Iodide (1 mg/ml).[6]

-

Incubate for 10-15 minutes at room temperature in the dark.[8]

-

Analyze the cells by flow cytometry within one hour.[9]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Data Presentation:

| Compound X Concentration (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Vehicle) | |||

| 1 | |||

| 10 | |||

| 100 |

Signaling Pathway Analysis

Understanding the molecular mechanism of action of a novel compound is crucial. Many anticancer drugs exert their effects by modulating specific signaling pathways that control cell proliferation, survival, and apoptosis.

Hypothetical Signaling Pathway Affected by Compound X:

A common target for anticancer drugs is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival while inhibiting autophagy.[10] Compound X could potentially inhibit this pathway, leading to decreased proliferation and induction of apoptosis or autophagy.

Experimental Workflow for Signaling Pathway Analysis:

Caption: Experimental workflow for analyzing the effect of a compound on cell signaling pathways.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Modulation:

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Compound X.

Conclusion

This guide provides a foundational set of protocols for the initial in vitro characterization of a novel anticancer compound. By systematically evaluating cytotoxicity and the induction of apoptosis, researchers can gain valuable insights into the compound's potential efficacy. Further investigation into the underlying molecular mechanisms, such as the modulation of key signaling pathways, will be critical for its continued development as a therapeutic agent.

References

- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IE [thermofisher.com]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. A genome-wide siRNA screen reveals multiple mTORC1 independent signaling pathways regulating autophagy under normal nutritional conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NSC405640 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC405640 is a small molecule compound identified as a potent inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1] In many cancers that retain wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of its negative regulator, MDM2. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby preventing it from executing its roles in cell cycle arrest, apoptosis, and DNA repair. By disrupting the MDM2-p53 interaction, this compound is designed to stabilize and activate p53, restoring its tumor-suppressive functions. This mechanism makes this compound a valuable tool for investigating the p53 signaling pathway and a potential therapeutic agent in cancers with a wild-type p53 status.[1] These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action

This compound selectively inhibits the growth of cell lines with wild-type p53.[1] The primary mechanism of action for this compound is the disruption of the interaction between the p53 tumor suppressor protein and its principal negative regulator, MDM2. Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent degradation of p53 by the proteasome. In tumor cells where MDM2 is overexpressed, this process is hyperactivated, leading to the functional inactivation of p53. This compound binds to MDM2 in the p53-binding pocket, preventing the association of MDM2 with p53. This inhibition of the MDM2-p53 interaction leads to the accumulation and activation of p53, which can then induce the transcription of its target genes, resulting in cell cycle arrest, apoptosis, or senescence in cancer cells.

Data Presentation

A critical aspect of evaluating the efficacy of any anti-cancer compound is the determination of its half-maximal inhibitory concentration (IC50) in various cancer cell lines. While specific, publicly available IC50 values for this compound are limited, the following table provides a template for researchers to present their own quantitative data upon determining these values experimentally. It is recommended to test this compound across a panel of cancer cell lines with known p53 status (wild-type, mutant, and null) to confirm its p53-dependent activity.

Table 1: Example Table for Summarizing IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) |

| A549 | Lung Carcinoma | Wild-Type | User Determined |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | User Determined |

| HCT116 | Colorectal Carcinoma | Wild-Type | User Determined |

| PC-3 | Prostate Adenocarcinoma | Null | User Determined |

| SW480 | Colorectal Adenocarcinoma | Mutant | User Determined |

| U-2 OS | Osteosarcoma | Wild-Type | User Determined |

Note: The IC50 values in this table are placeholders and must be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). A vehicle control (DMSO at the same final concentration as the highest this compound concentration) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Western Blot Analysis of p53 and MDM2

This protocol is to assess the effect of this compound on the protein levels of p53 and its downstream targets, as well as MDM2.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

-

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line (p53 wild-type)

-

Matrigel (optional)

-

This compound

-

Vehicle solution for in vivo administration

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule) or the vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) will depend on the compound's properties.

-

-

Efficacy Evaluation:

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

-

Conclusion

This compound represents a valuable research tool for studying the p53 signaling pathway and holds potential for the development of targeted cancer therapies. Its ability to inhibit the MDM2-p53 interaction and selectively target cancer cells with wild-type p53 makes it a compound of significant interest. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in a cancer research setting. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for NSC405640 Animal Model Studies

Disclaimer: Publicly available, detailed in vivo animal model study data, including specific protocols and quantitative results for NSC405640, is limited. The following application notes and protocols are based on established methodologies for preclinical animal studies of potent small-molecule inhibitors of the MDM2-p53 interaction, a class of compounds to which this compound belongs. The provided data and protocols are representative examples derived from studies on analogous compounds and should be adapted and optimized for specific experimental needs.

Introduction

This compound is a potent inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. By disrupting this interaction, this compound can stabilize and activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. Preclinical evaluation in animal models is a critical step in the development of this compound as a potential therapeutic agent. These studies are essential to assess its anti-tumor efficacy, pharmacokinetic profile, and safety in a living organism.

Mechanism of Action: p53 Activation

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions. This compound binds to MDM2 in the p53-binding pocket, preventing the MDM2-p53 interaction. This leads to the accumulation and activation of p53, which can then induce downstream target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).

Figure 1: Simplified signaling pathway of this compound action.

Animal Models

The choice of animal model is critical for the successful preclinical evaluation of this compound. Given its mechanism of action, tumor models with wild-type p53 and, ideally, MDM2 amplification or overexpression are most appropriate.

Xenograft Models

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using human cancer cells implanted into immunodeficient mice are standard for efficacy studies.

-

Recommended Mouse Strains:

-

NU/NU (athymic nude) mice

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice

-

NSG (NOD scid gamma) mice

-

-

Recommended Cell Lines (with wild-type p53):

-

SJSA-1 (Osteosarcoma): MDM2-amplified.

-

RS4;11 (Acute lymphoblastic leukemia): Wild-type p53.

-

LNCaP (Prostate cancer): Wild-type p53.

-

HCT-116 (Colon cancer): Wild-type p53.

-

Experimental Protocols

General Xenograft Study Workflow

Figure 2: General experimental workflow for a xenograft study.

Detailed Protocol: Subcutaneous Xenograft Model

-

Animal Acclimatization: House immunodeficient mice (e.g., 6-8 week old female NU/NU mice) in a pathogen-free environment for at least one week prior to the experiment. Provide ad libitum access to sterile food and water.

-

Tumor Cell Preparation: Culture human cancer cells (e.g., SJSA-1) under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁸ cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water) daily via oral gavage.

-

This compound Treatment Group(s): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) daily via oral gavage. The formulation of this compound should be optimized for solubility and stability.

-

-

Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry, and another portion can be snap-frozen in liquid nitrogen for Western blot analysis.

Data Presentation (Representative Data from Analogous MDM2 Inhibitors)

The following tables summarize representative efficacy and pharmacokinetic data from published studies on other potent MDM2 inhibitors. This data provides a benchmark for the expected outcomes of this compound studies.

Table 1: In Vivo Efficacy of MDM2 Inhibitors in Xenograft Models

| Compound | Cancer Model | Dose & Schedule | Tumor Growth Inhibition (%) | Outcome |

| Nutlin-3a | SJSA-1 (Osteosarcoma) | 200 mg/kg, BID, p.o. | ~90% | Tumor Growth Inhibition |

| MI-219 | SJSA-1 (Osteosarcoma) | 200 mg/kg, QD, p.o. | >100% | Complete Tumor Regression |

| RG7112 | SJSA-1 (Osteosarcoma) | 100 mg/kg, QD, p.o. | >100% | Partial Tumor Regression |

| AMG 232 | RS4;11 (Leukemia) | 100 mg/kg, QD, p.o. | >100% | Complete Tumor Regression |

p.o. = oral administration; QD = once daily; BID = twice daily

Table 2: Representative Pharmacokinetic Parameters of an MDM2 Inhibitor in Mice

| Parameter | Value |

| Dose (Oral) | 50 mg/kg |

| Cmax (µg/mL) | 15.5 |

| Tmax (h) | 4 |

| AUC (µg·h/mL) | 251.2 |

| Half-life (t₁/₂) (h) | 8.8 |

| Oral Bioavailability (%) | ~40% |

Conclusion

The provided application notes and protocols offer a framework for designing and conducting preclinical animal studies with this compound. Based on the known mechanism of action and data from analogous compounds, this compound is expected to demonstrate significant anti-tumor activity in xenograft models of cancers with wild-type p53. Careful study design, including the appropriate selection of animal models, cell lines, and endpoints, will be crucial for accurately evaluating the therapeutic potential of this compound. It is imperative to conduct pilot studies to determine the optimal dosing, formulation, and treatment schedule for this compound before embarking on large-scale efficacy studies.

Application Notes and Protocols for NSC405640 in Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the compound NSC405640 is not publicly available. These application notes and protocols are provided as a template to be adapted once specific experimental data for this compound is obtained. "Compound X" is used as a placeholder for this compound throughout this document.

Introduction

Compound X is a novel small molecule with potential therapeutic applications. These notes provide a framework for determining the effective dosage of Compound X in various cancer cell lines and characterizing its mechanism of action. The following protocols for cytotoxicity and apoptosis assays are foundational for in vitro evaluation.

Data Presentation

Effective dosage and cytotoxic effects of a new compound are typically determined by IC50 values across multiple cell lines. Below is a template table for summarizing such quantitative data.

Table 1: Cytotoxicity of Compound X in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data not available |

| A549 | Lung Carcinoma | 48 | Data not available |

| HCT116 | Colon Carcinoma | 48 | Data not available |

| HeLa | Cervical Adenocarcinoma | 48 | Data not available |

Experimental Protocols

Cell Culture

Adherent human cancer cell lines (e.g., MCF-7, A549) should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1][2][3]

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of Compound X that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare a serial dilution of Compound X in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Compound X. Include a vehicle-treated control group.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with Compound X.[5][6][7]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X at concentrations around the determined IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.[5]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by Compound X, leading to apoptosis. This is a generic representation of a kinase signaling cascade often implicated in cancer cell survival.

References

- 1. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 2. horizondiscovery.com [horizondiscovery.com]

- 3. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for NSC405640: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the stability and storage of NSC405640, a potent inhibitor of the MDM2-p53 interaction. Adherence to these recommendations is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Introduction

This compound (CAS No: 1135-99-5; Molecular Formula: C12H10Cl2Sn; Molecular Weight: 343.82) is an organotin compound that has been identified as a selective inhibitor of the growth of cell lines with wild-type p53.[1][2] Given its potential in cancer research, understanding its stability and handling requirements is of paramount importance. These application notes provide the most current information on recommended storage conditions and outline protocols for researchers to conduct their own detailed stability assessments.

Recommended Storage Conditions

Based on available supplier data, the following storage conditions are recommended to ensure the stability of this compound.

Solid Compound

For the solid (powder) form of this compound, the following conditions should be maintained:

| Parameter | Recommendation | Rationale |

| Temperature | 4°C | To minimize thermal degradation. |

| Atmosphere | Sealed container | To prevent exposure to air and moisture. |

| Light | Protect from light | General best practice for complex organic molecules. |

| Moisture | Store away from moisture | To prevent hydrolysis.[2] |

In-Solvent Storage

For solutions of this compound, storage recommendations are dependent on the desired duration of storage:

| Storage Duration | Temperature | Rationale |

| Short-term (1 month) | -20°C | To maintain stability for a limited period.[2] |

| Long-term (6 months) | -80°C | For extended preservation of the compound in solution.[2] |

Note: For all in-solvent storage, it is critical to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.

Experimental Protocols for Stability Assessment

While general storage guidelines are provided, it is recommended that researchers perform their own stability studies, especially when using custom formulations or solvent systems. The following protocols describe how to conduct accelerated and real-time stability testing.

Protocol for Accelerated Stability Testing

Accelerated stability studies use exaggerated conditions of temperature and humidity to predict the long-term stability of a substance.

Objective: To rapidly assess the stability of this compound under stress conditions.

Materials:

-

This compound (solid or in solution)

-

Stability chambers with controlled temperature and humidity

-

Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Vials (amber glass, tightly sealed)

Procedure:

-

Prepare multiple aliquots of this compound in the desired form (solid or in a specific solvent).

-

Place the aliquots in stability chambers under various stress conditions. Recommended conditions include:

-

40°C / 75% Relative Humidity (RH)

-

25°C / 60% RH

-

-

At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each condition.[3]

-

Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration and purity of this compound.

-

Quantify any degradation products that may have formed.

Protocol for Real-Time Stability Testing

Real-time stability studies are conducted under the recommended storage conditions to determine the actual shelf-life of the product.

Objective: To determine the long-term stability and shelf-life of this compound under recommended storage conditions.

Procedure:

-

Store aliquots of this compound under the recommended conditions (4°C for solid; -20°C or -80°C for solutions).

-

At regular intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove an aliquot for analysis.

-

Analyze the samples for purity and concentration using a validated analytical method.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Example of Stability Data for this compound in Solid Form

| Storage Condition | Time Point | Assay (%) | Purity (%) | Appearance |

| 4°C | 0 months | 100.0 | 99.8 | White powder |

| 6 months | 99.5 | 99.6 | No change | |

| 12 months | 99.1 | 99.3 | No change | |

| 25°C / 60% RH | 0 months | 100.0 | 99.8 | White powder |

| 3 months | 98.2 | 98.0 | Slight discoloration | |

| 6 months | 96.5 | 95.8 | Yellowish tint |

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in handling and assessing the stability of this compound, the following diagrams are provided.

Conclusion

The stability of this compound is critical for its effective use in research. Adherence to the recommended storage conditions of 4°C for the solid form and -20°C or -80°C for solutions is strongly advised. For novel formulations or long-term projects, conducting in-house stability studies as outlined in these protocols will ensure the quality and reliability of experimental data.

References

Application Notes and Protocols for NSC-Series Compounds in Cancer Cell Apoptosis Research

Disclaimer: Extensive literature searches for the specific compound NSC405640 did not yield any scientific publications detailing its use, mechanism of action, or efficacy in inducing apoptosis in cancer cells. Therefore, the following application notes and protocols are based on a related and well-characterized compound, NSC-640358 , as a representative example of an NSC-designated compound investigated for its pro-apoptotic effects in cancer research. Researchers should validate any findings for other NSC compounds independently.

I. Introduction to NSC-640358

NSC-640358 is a thiazolyl-pyrazole-derived compound that has been identified as a selective ligand for the Retinoid X receptor α (RXRα).[1] RXRα and its truncated form, tRXRα, are implicated in tumorigenesis. NSC-640358 exhibits anti-cancer activity by modulating the effects of RXRα and tRXRα, ultimately promoting tumor necrosis factor α (TNFα)-mediated apoptosis in cancer cells.[1]

II. Mechanism of Action

NSC-640358 induces apoptosis through a unique mechanism involving the inhibition of the pro-survival AKT signaling pathway and sensitization of cancer cells to TNFα-induced cell death.[1]

Key Mechanistic Features:

-

RXRα Ligand: NSC-640358 binds to the ligand-binding pocket of RXRα.[1]

-

Inhibition of TNFα-induced AKT Activation: The compound inhibits the activation of AKT, a critical kinase in cell survival pathways, in the presence of TNFα.[1]

-

Promotion of TNFα-mediated Apoptosis: By inhibiting the pro-survival signals, NSC-640358 enhances the apoptotic effects of TNFα.[1]

-

Targeting tRXRα/p85α Complex: The pro-apoptotic effect is linked to the inhibition of the TNFα-induced formation of the tRXRα/p85α complex.[1]

III. Data Presentation

Table 1: In Vitro Efficacy of NSC-640358

| Cell Line | Treatment | Concentration | Apoptosis Induction (Fold Change vs. Control) | Reference |

| HeLa | NSC-640358 + TNFα | 10 µM | Significant increase | [1] |

| MDA-MB-435 | NSC-640358 + TNFα | 10 µM | Significant increase | [1] |

Note: Specific quantitative fold-change values were not provided in the abstract and would require access to the full-text article.

IV. Experimental Protocols

Protocol 1: Cell Viability and Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is a standard method to quantify apoptosis in cancer cells treated with NSC-640358.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-435)

-

Complete cell culture medium

-

NSC-640358

-

TNFα

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of NSC-640358 and/or TNFα. Include appropriate controls (e.g., untreated, vehicle control, TNFα alone).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with the cells from the supernatant.

-

-

Staining:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Protocol 2: Western Blot Analysis for AKT Activation

This protocol is used to assess the effect of NSC-640358 on the activation of the AKT signaling pathway.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total AKT.

-

V. Visualization of Signaling Pathways and Workflows

Caption: Mechanism of NSC-640358 induced apoptosis.

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

References

Application Notes and Protocols for Screening Cancer Cell Lines with NSC405640

For Researchers, Scientists, and Drug Development Professionals

Introduction